6-Ethylchenodeoxycholic acid is a synthetic bile acid derivative that has gained attention for its potent biological activity, particularly as a selective agonist of the farnesoid X receptor. This compound is an analogue of chenodeoxycholic acid, which is a naturally occurring bile acid involved in lipid metabolism and cholesterol homeostasis. The unique structural modifications of 6-ethylchenodeoxycholic acid enhance its efficacy and selectivity for specific biological targets.
6-Ethylchenodeoxycholic acid is derived from chenodeoxycholic acid, which is primarily obtained from bile. Chenodeoxycholic acid itself is synthesized in the liver from cholesterol and plays a crucial role in the emulsification and absorption of dietary fats. The classification of 6-ethylchenodeoxycholic acid falls under synthetic bile acids, specifically categorized as a farnesoid X receptor agonist.
The synthesis of 6-ethylchenodeoxycholic acid involves several key steps, primarily focusing on the selective modification of the hydroxyl groups present in chenodeoxycholic acid. One notable method includes the oxidation of one hydroxyl group followed by alkylation to introduce the ethyl group at the C-6 position.
The molecular structure of 6-ethylchenodeoxycholic acid features a steroid backbone characteristic of bile acids, with an ethyl group at the C-6 position. This modification alters its interaction with biological receptors.
6-Ethylchenodeoxycholic acid participates in various chemical reactions typical for steroid derivatives, including:
The reactions are typically carried out under controlled conditions to ensure specificity and yield, with analytical techniques such as high-performance liquid chromatography employed to monitor progress.
The mechanism of action for 6-ethylchenodeoxycholic acid primarily revolves around its role as a farnesoid X receptor agonist:
The effective concentration (EC50) for activating the farnesoid X receptor has been reported at approximately 99 nM, indicating high potency compared to other bile acids.
6-Ethylchenodeoxycholic acid has several applications in scientific research:
6-Ethylchenodeoxycholic acid (6-ECDCA, obeticholic acid) is a semisynthetic bile acid derivative engineered to optimize interactions with the farnesoid X receptor (FXR) ligand-binding domain (LBD). Its molecular structure retains the core cholane scaffold of endogenous chenodeoxycholic acid (CDCA) but incorporates a 6α-ethyl group, which profoundly enhances hydrophobic contacts within the FXR binding pocket. The 6α-ethyl moiety occupies a hydrophobic subpocket of the FXR LBD that is sterically inaccessible to unmodified CDCA, forming van der Waals interactions with residues such as Leu291, Met294, and Ile335 in human FXR. This extends the ligand’s contact surface area by ~15% compared to CDCA [1] [5].
The orientation of 6-ECDCA within the FXR LBD is further stabilized by:
Table 1: Structural Features of 6-ECDCA and Functional Impact on FXR
Structural Element | Role in FXR Activation | Residue Interactions |
---|---|---|
6α-Ethyl group | Hydrophobic pocket occupancy | Leu291, Met294, Ile335 |
3α-Hydroxyl | H-bond stabilization | His444 (water-mediated) |
7α-Hydroxyl | H-bond stabilization | Arg328 (water-mediated) |
C24 carboxylate | Charge stabilization | Arg331, Tyr366 |
β-oriented C18/C19 methyl groups | Core scaffold rigidity | Phe288, Ile352 |
This optimized interaction results in a ligand-binding energy of –9.8 kcal/mol (molecular dynamics simulations), explaining its 100-fold higher potency over CDCA [1] [9].
Quantitative assessments of 6-ECDCA’s FXR affinity reveal superior potency and selectivity over endogenous bile acids:
Table 2: Binding and Transcriptional Efficacies of FXR Ligands
Ligand | EC₅₀ (FXR Transactivation) | Relative SHP Induction | Cyp7a1 Suppression |
---|---|---|---|
6-ECDCA | 99–100 nM | 5.0-fold | 80% |
CDCA | 10–50 μM | 1.0-fold (baseline) | 40% |
DCA | ~30 μM | 0.8-fold | 30% |
LCA | ~50 μM | 0.6-fold | 20% |
GW4064 (synthetic) | 90–100 nM | 4.8-fold | 75% |
The affinity hierarchy (6-ECDCA > CDCA > DCA > LCA > CA) correlates with ligand hydrophobicity, underscoring the role of hydrophobic interactions in FXR agonism [8] [9].
6-ECDCA binding induces conformational shifts in FXR that optimize heterodimerization with RXR and DNA binding:
This allostery explains 6-ECDCA’s enhanced regulation of FXR target genes:
Table 3: Allosteric Effects of 6-ECDCA on FXR-RXR Complex
Allosteric Parameter | Effect of 6-ECDCA | Functional Consequence |
---|---|---|
Helix 12 positioning | 30° tighter helical twist | ↑ Coactivator recruitment (SRC-1) |
Dimer interface dynamics | Solvent exclusion (+40%) | ↑ DNA binding to IR-1 elements |
Corepressor displacement | Complete at 100 nM | Basal repression abolished |
Heterodimer half-life | Extended 2.5-fold | Sustained target gene expression |
Table 4: Nomenclature for 6-Ethylchenodeoxycholic Acid
Identifier Type | Name |
---|---|
Systematic IUPAC | (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Common synonyms | 6-ECDCA, 6α-ethylchenodeoxycholic acid, INT-747, obeticholic acid |
Chemical formula | C₂₆H₄₄O₄ |
CAS registry | 459789-99-2 |
Pharmacological name | Farnesoid X receptor agonist |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7